![molecular formula C10H11BN2O2 B3096682 [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid CAS No. 1287753-43-8](/img/structure/B3096682.png)
[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Descripción general
Descripción
“[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” is a boronic acid derivative that has been involved in several reactions as a reagent for the preparation of various compounds . It has been used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boronic acid group attached to a phenyl ring, which is further connected to a pyrazol-1-yl group . The empirical formula is C10H11BN2O2 and the molecular weight is 202.02 .Chemical Reactions Analysis
“this compound” has been used as a reagent in several chemical reactions . It has been involved in the preparation of various compounds with significant therapeutic potential .Physical and Chemical Properties Analysis
“this compound” is a solid compound . The SMILES string representation isCc1ccc(B(O)O)c(c1)-n2cccn2 .
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound plays a crucial role as a building block in the synthesis of a wide array of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. It facilitates mild reaction conditions for generating versatile cynomethylene dyes from various precursors including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, showcasing its importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Organic Optoelectronics
In the realm of organic optoelectronics, derivatives of boronic acids, including [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid, have emerged as promising materials for the development of organic light-emitting diodes (OLEDs). These materials offer potential as 'metal-free' infrared emitters and play a significant role in the structural design and synthesis of organic semiconductors, thus contributing to advancements in OLED devices (Squeo & Pasini, 2020).
Drug Discovery
Boronic acids, including this compound, have been increasingly incorporated into drug discovery efforts due to their potential in enhancing the potency and improving the pharmacokinetic profiles of drugs. Their application spans across various therapeutic areas, contributing to the discovery of novel drugs with improved efficacy and safety profiles (Plescia & Moitessier, 2020).
Biosensors
The compound is also pivotal in the development of electrochemical biosensors. Derivatives of this compound, such as ferroceneboronic acid and its modifications, have been employed in creating sensors for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions. This application leverages the unique binding properties of boronic acids to diols and polyols, facilitating the selective detection of these analytes in various matrices (Wang et al., 2014).
Direcciones Futuras
The future directions for “[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives , there is potential for the development of new drugs based on this compound.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that boronic acids are involved in several reactions as reagents for the preparation of various compounds with potential therapeutic applications .
Pharmacokinetics
The compound’s molecular weight (20202 g/mol) and its solid form may influence its bioavailability.
Result of Action
The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Action Environment
The action, efficacy, and stability of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and exposure to oxygen may affect its stability and efficacy.
Propiedades
IUPAC Name |
(4-methyl-2-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQHIWBRDBMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



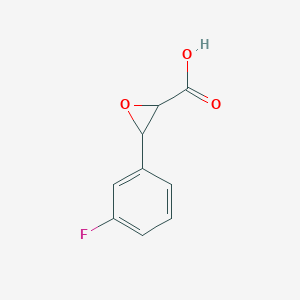
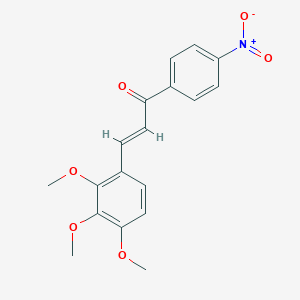
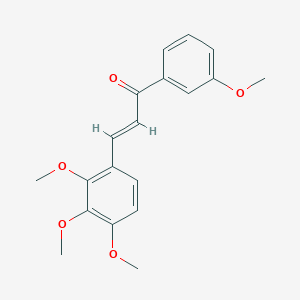



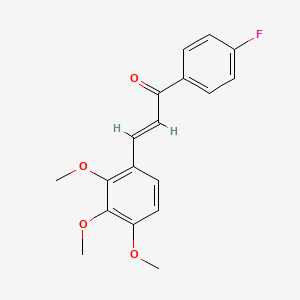

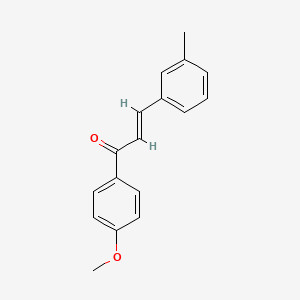

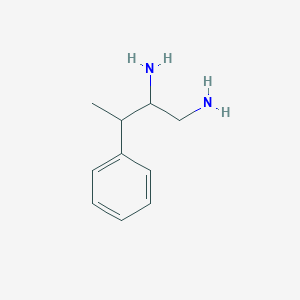
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)

